
3-(Benzyloxy)-2-bromo-5-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-bromo-5-chloropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of a benzyloxy group at the third position, a bromine atom at the second position, and a chlorine atom at the fifth position of the pyridine ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-bromo-5-chloropyridine typically involves the introduction of the benzyloxy group, bromine, and chlorine atoms onto the pyridine ring through a series of chemical reactions. One common method involves the following steps:
Nitration and Reduction: The starting material, 3-hydroxypyridine, undergoes nitration to introduce a nitro group, followed by reduction to form 3-aminopyridine.
Bromination: The 3-aminopyridine is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the second position.
Chlorination: The brominated intermediate is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the fifth position.
Benzyloxy Group Introduction: Finally, the benzyloxy group is introduced through an etherification reaction using benzyl alcohol and a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-bromo-5-chloropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can be oxidized to form a benzaldehyde or reduced to form a benzyl alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products Formed
Substitution Reactions: Substituted pyridines with various functional groups.
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Coupling Reactions: Biaryl or vinyl derivatives.
Scientific Research Applications
3-(Benzyloxy)-2-bromo-5-chloropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-bromo-5-chloropyridine depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, it may inhibit specific enzymes by binding to their active sites or alter gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-chloropyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-(Benzyloxy)-5-bromopyridine: Lacks the chlorine atom, which may affect its chemical properties and applications.
2-Bromo-5-chloropyridine:
Uniqueness
3-(Benzyloxy)-2-bromo-5-chloropyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms allows for selective substitution reactions, while the benzyloxy group provides additional functionalization options. This combination makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-5-chloro-3-phenylmethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-12-11(6-10(14)7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILZXXOZYQKFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
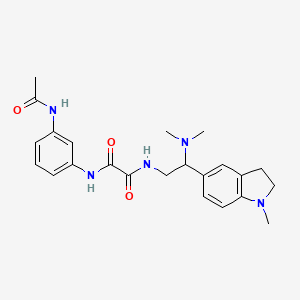
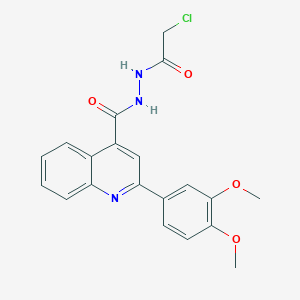
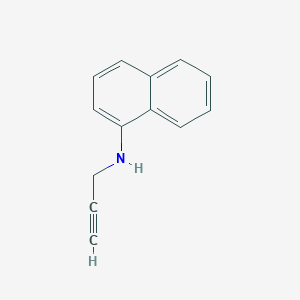
![Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2462199.png)
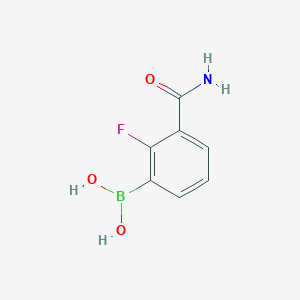
![N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B2462201.png)
![N3-cyclohexyl-N8-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2462205.png)
![3-(((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2462206.png)


![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine](/img/structure/B2462209.png)
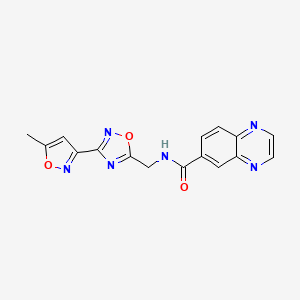
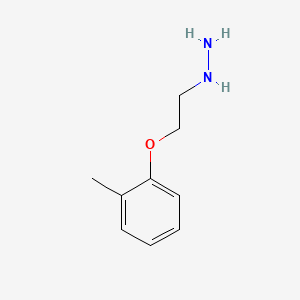
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2462215.png)
